(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
This compound is a derivative of naphtho[2,1-d]thiazol, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). It has a double bond (indicated by the “E” in the name), a methylnaphtho[2,1-d]thiazol group, and a cinnamamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Fungicidal Activity
The research into isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives has demonstrated significant fungicidal activities. For example, one study found that specific compounds exhibited high fungicidal activity against Pseudoperonspera cubensis with potential for plant innate immunity stimulation activity, suggesting a dual role in fungicidal action and systemic acquired resistance stimulation in agricultural contexts (Lai Chen et al., 2019).
Antimicrobial and Antioxidant Agents
Cinnamyl compounds derived from methoxylated phenylpropenes showed promising antibacterial and antifungal activities against various pathogens. These findings highlight the potential of thiazole-based Schiff bases as potent antimicrobial and antioxidant agents (U. Sharma et al., 2013).
Mechanism of Action
Target of Action
The primary targets of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide are currently unknown. This compound is a derivative of 2-methyl-naphtho[2,1-d]thiazole , which is known to be used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity . .
Properties
IUPAC Name |
(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-14H,1H3/b14-11+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYMTMFKLLJIR-XQSDEATASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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